3-(5-Chlorobenzofuran-2-yl)-1H-pyrazole
Overview
Description
3-(5-Chlorobenzofuran-2-yl)-1H-pyrazole is a heterocyclic compound that features both benzofuran and pyrazole rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds have been used in proteomics research , suggesting that this compound may also interact with proteins to exert its effects.
Biochemical Pathways
Based on the compound’s potential use in proteomics research , it may be involved in pathways related to protein synthesis or degradation.
Preparation Methods
The synthesis of 3-(5-Chlorobenzofuran-2-yl)-1H-pyrazole typically involves the reaction of 5-chloro-2-acetylbenzofuran with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of ethanol as a solvent and a reaction temperature of around 80-90°C .
Chemical Reactions Analysis
3-(5-Chlorobenzofuran-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-(5-Chlorobenzofuran-2-yl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(5-Chloro-1-Benzofuran-2-Yl)-3-Substituted Phenyl Prop-2-En-1-Ones: These compounds also contain the benzofuran ring and have shown similar antimicrobial activities.
Chlorinated Benzofuran Chalcones: These compounds exhibit antibacterial properties and are structurally related due to the presence of the benzofuran ring.
The uniqueness of this compound lies in its specific combination of the benzofuran and pyrazole rings, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-(5-chloro-1-benzofuran-2-yl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-8-1-2-10-7(5-8)6-11(15-10)9-3-4-13-14-9/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSXSHOHTVKMDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)C3=CC=NN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376935 | |
Record name | 3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852690-99-4 | |
Record name | 3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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